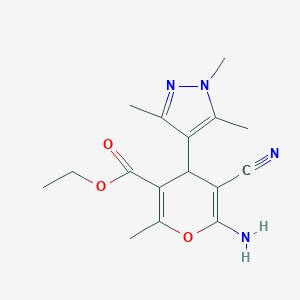![molecular formula C23H22N4O4 B280195 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as DMPP, is a novel compound with potential applications in scientific research. DMPP has been synthesized using a unique method and has shown promising results in various studies.
Mecanismo De Acción
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. This compound has been shown to have a higher affinity for the ATP-binding site of kinases than other inhibitors, making it a potential candidate for the development of more effective drugs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize using a one-pot, three-component reaction, and the yield is around 70%. This compound has been shown to have a higher affinity for the ATP-binding site of kinases than other inhibitors, making it a potential candidate for the development of more effective drugs.
However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively tested in vivo, so its efficacy and safety in animal models are not yet known. Additionally, this compound has not been tested against all kinases, so its specificity for certain kinases is not yet clear.
Direcciones Futuras
There are several future directions for the study of 6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is to test its efficacy and safety in animal models. Another direction is to test its specificity for different kinases and its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been synthesized using a one-pot, three-component reaction between 4-methoxyphenylhydrazine, 4-methoxybenzaldehyde, and ethyl cyanoacetate. The reaction is carried out in the presence of a catalytic amount of piperidine and ethanol as a solvent. The product is purified through column chromatography using a mixture of ethyl acetate and hexane as an eluent. The yield of this compound is around 70%.
Aplicaciones Científicas De Investigación
6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential applications in scientific research. It has been found to inhibit the activity of protein kinases, which are enzymes responsible for the regulation of various cellular processes. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR2. This makes this compound a potential candidate for the development of anticancer drugs.
Propiedades
Fórmula molecular |
C23H22N4O4 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
6-amino-4-[3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O4/c1-13-20-21(18(11-24)22(25)31-23(20)27-26-13)14-4-5-15(19(10-14)29-3)12-30-17-8-6-16(28-2)7-9-17/h4-10,21H,12,25H2,1-3H3,(H,26,27) |
Clave InChI |
GHLWHKWTOHBBEA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC |
SMILES canónico |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)COC4=CC=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)

